1-Cyclopropylcyclohexan-1-amine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropylcyclohexan-1-amine;hydrochloride is a chemical compound with the molecular formula C9H17N·HCl It is a hydrochloride salt of 1-cyclopropylcyclohexan-1-amine, which is a cycloalkylamine derivative
Mechanism of Action
Target of Action
This compound is a cyclohexane derivative, and its potential targets could be diverse depending on the specific context of its application .
Mode of Action
As an amine, it may interact with various biological targets through mechanisms such as hydrogen bonding, ionic interactions, or van der waals forces .
Biochemical Pathways
Given the compound’s structure, it could potentially interact with a variety of biochemical pathways, depending on its specific targets .
Pharmacokinetics
The compound’s bioavailability would be influenced by these properties, which would in turn affect its pharmacological activity .
Result of Action
The effects would likely depend on the specific biological targets and pathways that the compound interacts with .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-Cyclopropylcyclohexan-1-amine hydrochloride . These factors could include pH, temperature, presence of other molecules, and specific characteristics of the biological system in which the compound is acting .
Preparation Methods
The synthesis of 1-cyclopropylcyclohexan-1-amine;hydrochloride typically involves multiple steps. One common method starts with the preparation of 1-bromo-1-cyclopropylcyclohexane, which is then subjected to a Curtius degradation to yield the N-Boc-protected 1-cyclopropylcyclohexan-1-amine. The final step involves deprotection using hydrogen chloride in diethyl ether to obtain this compound .
Chemical Reactions Analysis
1-Cyclopropylcyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form secondary or tertiary amines.
Scientific Research Applications
1-Cyclopropylcyclohexan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of amine-related biochemical pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Comparison with Similar Compounds
1-Cyclopropylcyclohexan-1-amine;hydrochloride can be compared with other cycloalkylamine derivatives, such as:
1-Cyclopropylcyclopropylamine: Similar in structure but with a smaller ring size.
1-Cyclohexylcyclohexan-1-amine: Similar in structure but with a different substituent on the cyclohexane ring.
1-Cyclopropylcyclohexan-1-amine: The free base form without the hydrochloride salt. The uniqueness of this compound lies in its specific structural configuration and the presence of the hydrochloride salt, which can influence its solubility and reactivity.
Properties
IUPAC Name |
1-cyclopropylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-9(8-4-5-8)6-2-1-3-7-9;/h8H,1-7,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZFGOIUWPIYSIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2CC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.